4-(2-Azidoethoxy)benzoic acid
Overview
Description
4-(2-Azidoethoxy)benzoic acid is a chemical compound with the molecular formula C10H8N2O4. It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-azidoethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Alkynes and copper(I) catalysts are commonly used for the Huisgen cycloaddition reaction.
Major Products
Substitution: Various substituted benzoic acid derivatives.
Reduction: 4-(2-Aminoethoxy)benzoic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-(2-Azidoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethoxy)benzoic acid: Similar structure but with an amino group instead of an azido group.
4-Hydroxybenzoic acid: Lacks the azidoethoxy substituent.
4-(2-Bromoethoxy)benzoic acid: Contains a bromo group instead of an azido group.
Uniqueness
4-(2-Azidoethoxy)benzoic acid is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which are important in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(2-azidoethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-12-11-5-6-15-8-3-1-7(2-4-8)9(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKCGDWMJCNNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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